molecular formula C14H22O B7875434 2-(4-n-Propylphenyl)-3-methyl-butan-2-ol

2-(4-n-Propylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7875434
M. Wt: 206.32 g/mol
InChI Key: JWRVFWRGCWZZML-UHFFFAOYSA-N
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Description

2-(4-n-Propylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a propylphenyl group and a methyl-butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Propylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of a phenyl ring followed by the introduction of a butanol group. One common method involves the Friedel-Crafts alkylation of 4-n-propylbenzene with a suitable alkyl halide under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the butanol group, often through a Grignard reaction or similar organometallic approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products. Techniques such as distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Propylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-n-Propylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-n-Propylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-n-Propylphenyl)propanoic Acid: Shares a similar phenylpropyl structure but differs in the functional groups attached.

    4-n-Propylphenylacetylene: Contains a propylphenyl group but with an acetylene moiety.

    2-(4-n-Propylphenyl)cyclopentanol: Similar in structure but with a cyclopentanol ring.

Uniqueness

2-(4-n-Propylphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-methyl-2-(4-propylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-6-12-7-9-13(10-8-12)14(4,15)11(2)3/h7-11,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVFWRGCWZZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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